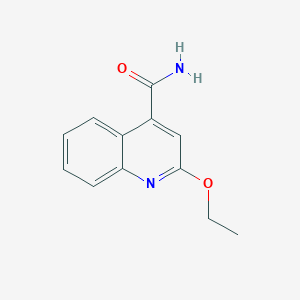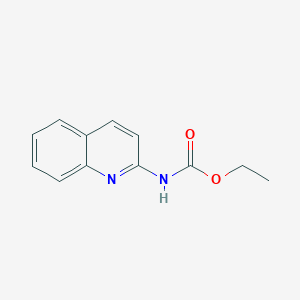
5-(Benzyloxy)-4-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-4-methylpyridin-3-amine: is an organic compound that belongs to the class of pyridine derivatives It features a benzyloxy group attached to the 5th position, a methyl group at the 4th position, and an amine group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4-methylpyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Benzyloxy)-4-methylpyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It can be modified to create analogs with improved biological activity and selectivity .
Medicine: Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . The amine group can form hydrogen bonds with active site residues, contributing to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
4-Methylpyridin-3-amine: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
5-(Benzyloxy)-2-methylpyridin-3-amine: Similar structure but with the methyl group at the 2nd position, leading to different steric and electronic effects.
5-(Benzyloxy)-4-methylpyridin-2-amine: The amine group is at the 2nd position, which can affect its reactivity and interaction with biological targets.
Uniqueness: The combination of the benzyloxy, methyl, and amine groups provides a versatile scaffold for further modification and optimization in various research and industrial contexts .
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
4-methyl-5-phenylmethoxypyridin-3-amine |
InChI |
InChI=1S/C13H14N2O/c1-10-12(14)7-15-8-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9,14H2,1H3 |
Clave InChI |
ASJCAMVRKAORQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1N)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B11887286.png)
![Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)



